molecular formula C17H13Cl2N3O3S2 B13558169 4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-N-[2-(methylsulfanyl)phenyl]benzene-1-sulfonamide

4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-N-[2-(methylsulfanyl)phenyl]benzene-1-sulfonamide

Cat. No.: B13558169
M. Wt: 442.3 g/mol
InChI Key: VGLHKBJCBYVORG-UHFFFAOYSA-N
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Description

4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-N-[2-(methylsulfanyl)phenyl]benzene-1-sulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyridazinone core, which is often associated with biological activity, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Properties

Molecular Formula

C17H13Cl2N3O3S2

Molecular Weight

442.3 g/mol

IUPAC Name

4-(4,5-dichloro-6-oxopyridazin-1-yl)-N-(2-methylsulfanylphenyl)benzenesulfonamide

InChI

InChI=1S/C17H13Cl2N3O3S2/c1-26-15-5-3-2-4-14(15)21-27(24,25)12-8-6-11(7-9-12)22-17(23)16(19)13(18)10-20-22/h2-10,21H,1H3

InChI Key

VGLHKBJCBYVORG-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)C(=C(C=N3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-N-[2-(methylsulfanyl)phenyl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyridazinone Core: This is achieved through the cyclization of appropriate precursors under controlled conditions.

    Chlorination: Introduction of chlorine atoms at specific positions on the pyridazinone ring.

    Sulfonation: Attachment of the sulfonamide group to the benzene ring.

    Thioether Formation: Introduction of the methylsulfanyl group to the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-N-[2-(methylsulfanyl)phenyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-N-[2-(methylsulfanyl)phenyl]benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-N-[2-(methylsulfanyl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonamide: Similar structure with bromine atoms instead of chlorine.

    2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile: Contains a triazine ring and is used in different applications.

Uniqueness

4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-N-[2-(methylsulfanyl)phenyl]benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential for diverse applications in research and industry sets it apart from other similar compounds.

Biological Activity

The compound 4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-N-[2-(methylsulfanyl)phenyl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic potential.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₉Cl₂N₃O₃S
  • Molar Mass : 313.19 g/mol

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its pharmacological effects:

Anticancer Activity

Recent studies have indicated that sulfonamide derivatives can exhibit significant anticancer properties. For instance:

  • In vitro studies showed that related compounds inhibit cell proliferation in various cancer cell lines. The IC₅₀ values for these compounds suggest a dose-dependent response, with some derivatives showing enhanced activity compared to standard treatments .

Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties. The compound under review may share this characteristic:

  • A study demonstrated that similar sulfonamide derivatives effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Cardiovascular Effects

Research has explored the cardiovascular implications of sulfonamide derivatives:

  • A study on benzene sulfonamides indicated that certain derivatives could modulate perfusion pressure in isolated rat heart models, suggesting a possible mechanism involving calcium channel inhibition .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of sulfonamide derivatives:

  • Modifications to the benzene ring and the pyridazine moiety have been shown to influence the potency and selectivity of these compounds against various biological targets. For example, substituents like methylsulfanyl groups can enhance solubility and bioavailability .

Case Studies

Several case studies provide insight into the biological activity of this compound:

  • Anticancer Efficacy
    • A case study involving a related compound demonstrated significant inhibition of pancreatic cancer cell lines with an IC₅₀ value of 0.58 μM. This suggests that structural similarities may confer comparable anticancer effects to the compound .
  • Antimicrobial Testing
    • In an experimental setup, a series of sulfonamide derivatives were tested against a panel of bacterial strains. Results showed that modifications to the sulfonamide structure significantly affected antimicrobial potency, indicating that the compound may also possess similar properties .

Data Tables

Biological Activity Compound Tested IC₅₀ Value (μM) Notes
AnticancerRelated Compound 10.58Inhibits pancreatic cancer cells
AntimicrobialRelated Compound 20.12Effective against Gram-positive bacteria
CardiovascularBenzene SulfonamideN/AModulates perfusion pressure

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